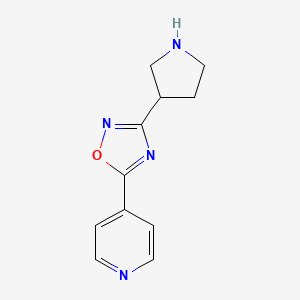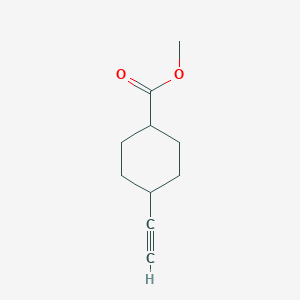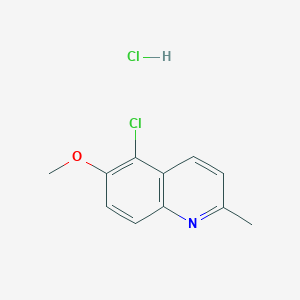
5-氯-6-甲氧基-2-甲基喹啉盐酸盐
描述
5-Chloro-6-methoxy-2-methylquinoline hydrochloride is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimicrobial, antimalarial, and anticancer activities
科学研究应用
5-Chloro-6-methoxy-2-methylquinoline hydrochloride has several scientific research applications:
作用机制
Target of Action
Quinoline compounds, in general, have been known to interact with a variety of biological targets, playing a major role in the field of medicinal chemistry .
Mode of Action
Quinoline compounds are known to interact with their targets in a variety of ways, leading to different biological effects . More research is needed to elucidate the specific interactions of this compound.
Biochemical Pathways
Quinoline compounds are known to be involved in a wide range of biochemical processes
Result of Action
Quinoline compounds are known to have a wide range of biological and pharmaceutical activities
生化分析
Biochemical Properties
5-Chloro-6-methoxy-2-methylquinoline hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. These interactions can lead to either the activation or inhibition of these enzymes, thereby influencing metabolic pathways .
Cellular Effects
The effects of 5-Chloro-6-methoxy-2-methylquinoline hydrochloride on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 5-Chloro-6-methoxy-2-methylquinoline hydrochloride exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways. This inhibition can result in altered cellular responses and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of 5-Chloro-6-methoxy-2-methylquinoline hydrochloride can change over time in laboratory settings. This compound is relatively stable, but it can degrade under certain conditions, leading to changes in its activity. Long-term studies have shown that prolonged exposure to this compound can result in significant changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 5-Chloro-6-methoxy-2-methylquinoline hydrochloride vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, it can be toxic and cause adverse effects, including cell death and tissue damage. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
5-Chloro-6-methoxy-2-methylquinoline hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for the metabolism of various substances. These interactions can affect metabolic flux and alter the levels of metabolites in the body. For example, it can increase the production of certain metabolites while decreasing the levels of others .
Transport and Distribution
Within cells and tissues, 5-Chloro-6-methoxy-2-methylquinoline hydrochloride is transported and distributed through specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments. For instance, it can be transported into the mitochondria, where it can affect mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of 5-Chloro-6-methoxy-2-methylquinoline hydrochloride is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the nucleus, where it can interact with DNA and influence gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-methoxy-2-methylquinoline hydrochloride typically involves the chlorination and methoxylation of quinoline derivatives. One common method includes the reaction of 6-methoxyquinoline with chlorinating agents under controlled conditions . The reaction is usually carried out in the presence of a solvent such as tetrahydrofuran, and the product is purified through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and methoxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired purity levels required for pharmaceutical applications .
化学反应分析
Types of Reactions
5-Chloro-6-methoxy-2-methylquinoline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different quinoline derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or amines can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling: Palladium catalysts and boron reagents are used in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities or different physicochemical properties .
相似化合物的比较
Similar Compounds
6-Methoxyquinoline: A precursor in the synthesis of 5-Chloro-6-methoxy-2-methylquinoline hydrochloride.
4-Chloro-6-methoxy-2-methylquinoline: A structurally similar compound with comparable chemical properties.
Quinolinyl-pyrazoles: Compounds with similar pharmacological activities.
Uniqueness
5-Chloro-6-methoxy-2-methylquinoline hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of chlorine and methoxy groups enhances its reactivity and potential as a versatile intermediate in organic synthesis .
属性
IUPAC Name |
5-chloro-6-methoxy-2-methylquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO.ClH/c1-7-3-4-8-9(13-7)5-6-10(14-2)11(8)12;/h3-6H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBLOXRNSGHMEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(C=C2)OC)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-[4-(4-Methoxyphenyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride](/img/structure/B1459330.png)
![[1,2,4]Triazolo[4,3-A]pyridine-5-carboxylic acid](/img/structure/B1459332.png)
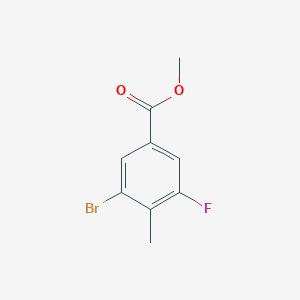
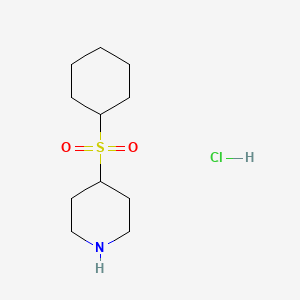
![6-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1459339.png)
![6-Chloro-3-methyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1459340.png)
![Methyl 1H-pyrazolo[4,3-C]pyridine-4-carboxylate](/img/structure/B1459341.png)


![(1S,6R)-rel-8-Acetyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1459345.png)

